molecular formula C16H18F5NO4 B3846724 4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No. B3846724
M. Wt: 383.31 g/mol
InChI Key: OSZXEUACRCRUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate” belong to a class of chemicals known as esters . Esters are commonly used in a wide variety of applications, including in the production of polymers, as solvents, and in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of esters typically consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) . The specific structure of “4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate” would depend on the specific arrangement of these groups and the identities of the R and R’ groups .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that “4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate” can undergo would depend on its specific structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Esters in general are often liquids at room temperature and have a characteristic fruity odor . They are less dense than water and are often insoluble in water but soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, esters can be irritants and may be harmful if ingested or inhaled . They can also be flammable .

properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F5NO4/c1-25-12-5-3-11(4-6-12)22-13(23)7-8-14(24)26-10-2-9-15(17,18)16(19,20)21/h3-6H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZXEUACRCRUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Reactant of Route 3
Reactant of Route 3
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Reactant of Route 4
Reactant of Route 4
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Reactant of Route 5
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
Reactant of Route 6
Reactant of Route 6
4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.